2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride

Lipophilicity Drug-likeness Structure-Activity Relationship

2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride (CAS 2413867-88-4) is a bifunctional heterocyclic compound comprising a morpholine ring linked via a methylene bridge to a 3,5-dimethyl-substituted 1,2,4-triazole moiety, isolated as the dihydrochloride salt. The compound belongs to the class of N-Mannich bases derived from 1,2,4-triazoles, a scaffold family recognized for its modular synthetic accessibility and broad potential in enzyme inhibition, antimicrobial, and antioxidant research programs.

Molecular Formula C9H18Cl2N4O
Molecular Weight 269.17 g/mol
Cat. No. B13553776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride
Molecular FormulaC9H18Cl2N4O
Molecular Weight269.17 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC2CNCCO2.Cl.Cl
InChIInChI=1S/C9H16N4O.2ClH/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9;;/h9-10H,3-6H2,1-2H3;2*1H
InChIKeySYHBJJHIXZNCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine Dihydrochloride: A Specialized Morpholine-Triazole Hybrid Building Block for Medicinal Chemistry


2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride (CAS 2413867-88-4) is a bifunctional heterocyclic compound comprising a morpholine ring linked via a methylene bridge to a 3,5-dimethyl-substituted 1,2,4-triazole moiety, isolated as the dihydrochloride salt [1]. The compound belongs to the class of N-Mannich bases derived from 1,2,4-triazoles, a scaffold family recognized for its modular synthetic accessibility and broad potential in enzyme inhibition, antimicrobial, and antioxidant research programs [2]. As a research chemical building block, it serves as a key intermediate for the synthesis of more complex pharmacologically active molecules, with its unique structural features—particularly the 3,5-dimethyl substitution pattern on the triazole ring and the dihydrochloride salt stoichiometry—defining its physicochemical and handling profile relative to close analogs [1].

Why Generic Substitution Fails for 2-[(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine Dihydrochloride in Research Procurement


Generic substitution of 2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride with other morpholine-triazole hybrids is inadvisable without rigorous justification because three structurally distinct parameters simultaneously govern its performance in downstream applications: (i) the 3,5-dimethyl substitution on the 1,2,4-triazole ring, which modulates lipophilicity (cLogP), steric bulk, and target binding compared to unsubstituted or mono-substituted analogs [1]; (ii) the methylene bridge connectivity at the N1 position of the triazole, which differentiates it from C-linked morpholine-triazole regioisomers that exhibit distinct conformational preferences [2]; and (iii) the dihydrochloride salt stoichiometry (2 HCl equivalents), which confers different aqueous solubility, hygroscopicity, and formulation compatibility relative to the monohydrochloride (CAS 1354952-90-1) or free base (CAS 1340438-16-5) forms [3]. These interdependent factors mean that even compounds within the same in-class Mannich base series cannot be assumed interchangeable without experimental validation of the specific biological or synthetic outcome of interest.

Quantitative Evidence Guide for Differentiating 2-[(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine Dihydrochloride from Closest Analogs


3,5-Dimethyl Substitution on the 1,2,4-Triazole Ring Differentiates Lipophilicity and Steric Profile from Unsubstituted Triazole Analogs

The 3,5-dimethyl substitution on the 1,2,4-triazole ring of the target compound introduces two methyl groups that differentiate its physicochemical profile from the unsubstituted analog 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine (CAS 1315449-56-9). The 3,5-dimethyl-1,2,4-triazole moiety is a recognized privileged fragment in kinase inhibitor design [1]. While experimentally measured logP/logD values for the target compound have not been published in peer-reviewed literature, the computed XLogP3 is predictably higher than the unsubstituted analog due to the two additional methyl groups [2]. This has implications for membrane permeability and target binding in cellular assays.

Lipophilicity Drug-likeness Structure-Activity Relationship Triazole substitution

Dihydrochloride Salt Stoichiometry Provides Predictable Aqueous Solubility and Handling Advantages Over Free Base and Monohydrochloride Forms

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents, CAS 2413867-88-4), which is a distinct chemical entity from the monohydrochloride (1 HCl, CAS 1354952-90-1) and the free base (CAS 1340438-16-5). Salt stoichiometry directly impacts aqueous solubility, hygroscopicity, and long-term storage stability [1]. The dihydrochloride form contains two protonated nitrogen sites (morpholine secondary amine and potentially the triazole ring), which enhances water solubility relative to the free base—a critical property for aqueous biological assay preparation. Vendor specifications indicate the monohydrochloride is available as a powder stored at room temperature, while the dihydrochloride form (discontinued at some vendors) was listed with a purity specification of 95% .

Salt selection Aqueous solubility Formulation Handling Procurement specification

Mannich Base Scaffold of 1,2,4-Triazole-Morpholine Hybrids Demonstrates Glutathione S-Transferase (GST) Inhibitory Activity with Ki Values in the Low Micromolar Range

The target compound belongs to the class of N-Mannich bases formed by the reaction of 1,2,4-triazole derivatives with morpholine and formaldehyde. A 2023 study by Oguz et al. synthesized a series of structurally related morpholine-triazole Mannich bases (compounds 6a-g) and evaluated their in vitro GST inhibitory activity [1]. The synthesized series demonstrated Ki values ranging from 2.69 ± 0.421 µM to 21.58 ± 6.809 µM against GST, with IC50 values calculated in the 1.975–2.753 µM range [1]. Notably, compounds 6c, 6g, and 6b exhibited binding affinities of −7.7, −7.4, and −6.8 kcal/mol, respectively, outperforming the reference standard ethacrynic acid in silico [1]. While these data pertain to structurally related analogs rather than the target compound itself, they establish the class-level potential of morpholine-triazole Mannich bases as GST inhibitors.

Glutathione S-transferase inhibition Enzyme inhibition Mannich base Cancer research Detoxification

Morpholine-Triazole Mannich Bases Exhibit Substituent-Dependent Antimicrobial Activity with MIC Values Below Ampicillin Baseline in Optimized Derivatives

Ünver et al. (2016) synthesized a series of 1,2,4-triazole compounds containing Schiff and Mannich bases with morpholine (compounds 5a-d) and evaluated their antimicrobial activities [1]. Among the series, the Mannich base 5d carrying a nitro substituent on the thiophene ring exhibited promising antibacterial and antifungal activity with lower MIC values than the standard antibacterial agent ampicillin [1]. This finding demonstrates that within the morpholine-triazole Mannich base class, biological activity is highly dependent on the substituent pattern, and optimized derivatives can outperform established antibiotics in specific microbial strains. The target compound's 3,5-dimethyl substitution on the triazole ring represents a distinct electronic and steric environment that would be expected to yield a unique antimicrobial profile relative to the thiophene-substituted analogs tested in this study.

Antimicrobial activity MIC Antibacterial Antifungal Mannich base SAR

Methylene Bridge Connectivity at N1 Position of Triazole Distinguishes Target Compound from C-Linked Morpholine-Triazole Regioisomers with Different Conformational and Binding Properties

The target compound features a methylene bridge connecting the morpholine ring at its 2-position to the N1 position of the 1,2,4-triazole. This connectivity is fundamentally different from C-linked morpholine-triazole regioisomers such as 4-(1H-1,2,4-triazol-3-yl)morpholine (CAS 18377-89-4), where the morpholine is directly attached to the C3 position of the triazole ring . The N1-methylene linkage introduces an additional rotatable bond and a flexible spacer that alters the conformational landscape, potentially enabling different binding modes to biological targets. The 4-(1H-1,2,4-triazol-3-yl)morpholine scaffold has been described as a 'privileged structure' in kinase inhibition and antimicrobial drug discovery , while the N1-methylene-morpholine scaffold of the target compound represents a distinct chemotype with different shape and electrostatic properties.

Regioisomerism Conformational analysis Triazole connectivity Medicinal chemistry Building block selection

Commercial Availability Profile and Purity Specifications Across Multiple Authoritative Vendor Sources

The target compound and its salt variants are available from multiple reputable chemical suppliers with documented purity specifications. The monohydrochloride form (CAS 1354952-90-1) is the most widely stocked variant, available from American Elements, AKSci (Catalog 0072DN, >95%), Leyan (Product No. 1552270, 98%), and Chemenu (Catalog CM407064, 95%+) [1]. The free base (CAS 1340438-16-5) is available from MolCore (NLT 97%) and Leyan (Product No. 1552269, 98%) . The dihydrochloride form (CAS 2413867-88-4) was listed at CymitQuimica (Ref. 3D-NWD86788, 25mg, now discontinued) , indicating a narrower commercial availability window for this specific salt form. The MDL number MFCD20731106 and PubChem CID 56828025 provide standardized database identifiers that facilitate cross-vendor comparison and procurement specification [1].

Commercial availability Purity specification Vendor comparison Procurement Supply chain

Optimal Research and Industrial Application Scenarios for 2-[(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine Dihydrochloride Based on Evidence


Lead Optimization Campaigns Targeting Glutathione S-Transferase (GST) Enzymes in Cancer or Detoxification Research

The target compound is structurally embedded within the class of morpholine-triazole N-Mannich bases that have demonstrated GST inhibitory activity with Ki values in the 2.69–21.58 µM range and IC50 values of 1.975–2.753 µM [1]. The 3,5-dimethyl substitution pattern on the triazole ring provides a specific lipophilic and steric profile for exploring SAR around the triazole moiety. Researchers investigating GST as a therapeutic target in oncology or as a mechanism of drug resistance can employ this compound as a core scaffold for systematic derivatization, leveraging the established class-level activity and the modular Mannich base synthetic route for rapid analog generation [1].

Antimicrobial Drug Discovery Programs Requiring Morpholine-Triazole Scaffolds with Defined Substitution Patterns for MIC Optimization

Given that morpholine-containing 1,2,4-triazole Mannich bases with optimized substituents have demonstrated antibacterial and antifungal activity with MIC values below the ampicillin standard [2], the target compound's 3,5-dimethyl-1,2,4-triazole substructure represents a distinct electronic environment for antimicrobial screening. The compound is suitable as a starting material for the synthesis of focused libraries aimed at identifying derivatives with enhanced antimicrobial potency, where the dimethyl substitution may confer advantages in membrane permeability or target engagement compared to unsubstituted or mono-substituted triazole analogs [2][3].

Kinase Inhibitor Fragment-Based Drug Discovery Leveraging the 3,5-Dimethyl-1,2,4-Triazole Privileged Fragment

The 3,5-dimethyl-1,2,4-triazole moiety has been documented as a fragment in kinase inhibitor design, with compounds bearing this substructure showing activity against JNK3 and other kinases [4]. The target compound provides a pre-functionalized morpholine handle (via the methylene bridge) that enables further elaboration into more complex kinase inhibitor chemotypes through N-alkylation, acylation, or reductive amination at the morpholine secondary amine. The dihydrochloride salt form offers aqueous solubility advantages for biochemical assay preparation, facilitating direct use in kinase inhibition screening cascades [5].

Chemical Biology Tool Compound Synthesis Requiring Orthogonally Functionalizable Morpholine-Triazole Building Blocks

The target compound's dual functionality—a morpholine secondary amine and a 3,5-dimethyl-1,2,4-triazole ring connected by a flexible methylene linker—makes it suitable as an orthogonally functionalizable building block for chemical probe synthesis. The morpholine nitrogen can be selectively derivatized (e.g., acylated, alkylated, or converted to a urea/thiourea) without affecting the triazole ring, enabling modular construction of bifunctional molecules for target engagement studies, PROTAC design, or fluorescent probe development. The computed TPSA of 52 Ų and 2 hydrogen bond donors place the compound within favorable drug-like physicochemical space for cellular probe applications [5].

Quote Request

Request a Quote for 2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.